molecular formula C11H11ClN2O2 B2894953 Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate CAS No. 72701-61-2

Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate

Cat. No. B2894953
CAS RN: 72701-61-2
M. Wt: 238.67
InChI Key: NRVQDUBEXOIOOH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate, also known as ECPC, is a heterocyclic compound of the pyridine family. It has a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate has been utilized in the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation. This synthesis approach employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, leading to adducts with excellent yields and complete regioselectivity. The process demonstrates a mechanistic foundation for new annulation reactions, highlighting the molecule's significance in organic synthesis (Zhu, Lan, & Kwon, 2003).

Potential Anticancer Agents
Research on this compound has led to the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, investigated for their anticancer properties. These compounds were studied for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, showcasing the potential of this compound derivatives in medicinal chemistry (Temple et al., 1983).

Molluscicidal Properties
The molecule has been a key intermediate in synthesizing new thiazolo[5,4-d]pyrimidines with molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This application highlights its importance in developing environmentally friendly pest control strategies (El-bayouki & Basyouni, 1988).

Amide Formation in Bioconjugation
Further, this compound has been implicated in studies on amide formation by carbodiimide for bioconjugation in aqueous media. This research is crucial for understanding the bioconjugation mechanisms and improving the efficiency of amide bond formation in biological and chemical research (Nakajima & Ikada, 1995).

properties

IUPAC Name

ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-7-5-8(11(15)16-4-2)9(6-13)10(12)14-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQDUBEXOIOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=N1)Cl)C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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